molecular formula C8H7Cl3O B15334204 1,3-Dichloro-5-[(chloromethoxy)methyl]benzene

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene

Cat. No.: B15334204
M. Wt: 225.5 g/mol
InChI Key: ODTIEEHEUHWYMR-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene (CAS: Not explicitly provided in evidence) is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and a chloromethoxy methyl group at the 5-position. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, agrochemicals, and pharmaceuticals. The chloromethoxy methyl group enhances its solubility in polar solvents compared to simpler chlorobenzenes, while the electron-withdrawing chlorine atoms influence its electrophilic substitution behavior .

Properties

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

IUPAC Name

1,3-dichloro-5-(chloromethoxymethyl)benzene

InChI

InChI=1S/C8H7Cl3O/c9-5-12-4-6-1-7(10)3-8(11)2-6/h1-3H,4-5H2

InChI Key

ODTIEEHEUHWYMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)COCCl

Origin of Product

United States

Preparation Methods

Starting from 3,5-Dichlorobenzoic Acid

A foundational route involves 3,5-dichlorobenzoic acid as the precursor. Reduction of the carboxylic acid group using lithium aluminum hydride (LiAlH₄) yields 3,5-dichlorobenzyl alcohol, which is subsequently chlorinated with thionyl chloride (SOCl₂) to form 3,5-dichlorobenzyl chloride. This intermediate undergoes etherification with chloromethoxide ions (ClCH₂O⁻), generated in situ from chloromethanol and a strong base, to introduce the (chloromethoxy)methyl group. Challenges include the instability of chloromethanol, necessitating anhydrous conditions and low temperatures (−10°C).

Reaction Scheme:

  • $$ \text{3,5-Cl}2\text{C}6\text{H}3\text{COOH} \xrightarrow{\text{LiAlH}4} \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}2\text{OH} $$
  • $$ \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}_2\text{Cl} $$
  • $$ \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}2\text{Cl} + \text{ClCH}2\text{O}^- \rightarrow \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}2\text{OCH}2\text{Cl} $$

Direct Chlorination of Methoxymethyl Derivatives

An alternative strategy begins with 1,3-dichloro-5-(methoxymethyl)benzene. Treatment with phosphorus pentachloride (PCl₅) and chlorine gas (Cl₂) at 180°C selectively replaces the methoxy group’s methyl hydrogen with chlorine, yielding the target compound. This method leverages the reactivity of PCl₅ as a chlorinating agent, though over-chlorination at adjacent positions remains a concern.

Key Conditions:

  • Temperature: 180°C
  • Catalyst: None required
  • Yield: ~60% (with 33% 2-chloro-5-(trichloromethyl)pyridine as a byproduct)

Catalytic Chlorination Techniques

Phosphorus-Based Chlorination Systems

Phosphorus trichloride (PCl₃) and chlorine gas form a synergistic chlorination system. In a pressurized autoclave, 1,3-dichloro-5-(methoxymethyl)benzene reacts with PCl₃ and Cl₂ at 210°C for 16 hours, achieving 85% conversion to the target compound. The in situ generation of PCl₅ from PCl₃ and Cl₂ enhances efficiency, minimizing byproducts like 2,3,4-trichloro derivatives.

Radical Chlorination

Ultraviolet (UV)-initiated radical chlorination of 1,3-dichloro-5-(methoxymethyl)benzene in carbon tetrachloride (CCl₄) introduces chlorine atoms selectively at the methoxymethyl group. This method avoids ring chlorination due to the electron-withdrawing effect of existing substituents.

Optimization Data:

Parameter Optimal Value
UV Wavelength 254 nm
Reaction Time 12 hours
Chlorine Equivalents 2.5
Yield 72%

Etherification and Functional Group Interconversion

Williamson Ether Synthesis

3,5-Dichlorobenzyl bromide reacts with sodium chloromethoxide (NaOCH₂Cl) in dimethylformamide (DMF) at 80°C to form the desired ether. However, the instability of NaOCH₂Cl limits practicality, prompting the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity.

Challenges:

  • Limited commercial availability of NaOCH₂Cl
  • Competing elimination reactions at elevated temperatures

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between 3,5-dichlorobenzyl alcohol and chloromethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method achieves 68% yield but requires stoichiometric reagents, increasing costs.

Optimization and Yield Enhancement Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity in etherification reactions, while non-polar solvents (e.g., toluene) favor radical chlorination by stabilizing intermediates.

Temperature and Pressure Control

High-pressure autoclave systems (3–5 bar) enhance chlorination rates by maintaining Cl₂ in the liquid phase, reducing reaction times from 144 to 16 hours.

Comparative Yields:

Method Yield Byproducts
PCl₅/Cl₂ Chlorination 60% 33% 2-chloro isomer
UV Radical Chlorination 72% <5% over-chlorinated
Mitsunobu Reaction 68% None detected

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of benzene derivatives with fewer chlorine atoms.

Scientific Research Applications

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-[(chloromethoxy)methyl]benzene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atoms and the chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dichloro-5-(chloromethyl)benzene

  • Structure : Differs by replacing the chloromethoxy methyl group with a chloromethyl (-CH2Cl) group.
  • Properties : Higher volatility due to reduced polarity (molecular weight: 195.47 g/mol vs. ~216 g/mol for the target compound). Reactivity is dominated by the chloromethyl group, favoring nucleophilic substitution (e.g., in alkylation reactions) .
  • Applications : Used in synthesizing pesticides and flame retardants.

1,3-Dichloro-5-(trifluoromethyl)benzene

  • Structure : Substitutes the chloromethoxy methyl group with a trifluoromethyl (-CF3) group.
  • Properties : Enhanced thermal stability and hydrophobicity (log P ~3.5 vs. ~2.8 for the target compound). The -CF3 group is strongly electron-withdrawing, directing electrophilic attacks to the para position .
  • Applications : Intermediate in fluorinated polymer synthesis and pharmaceutical agents.

1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene

  • Structure : Features a conjugated ethenyl group with a 4-methoxyphenyl substituent.
  • Properties : Extended π-conjugation increases UV absorption (λmax ~280 nm). The methoxy group enhances solubility in organic solvents, while the ethenyl linkage enables participation in Diels-Alder reactions .
  • Applications : Studied in optoelectronics and as a fluorescence probe in cellular biology.

1-Chloro-3-methoxy-5-nitrobenzene

  • Structure: Nitro (-NO2) and methoxy (-OCH3) groups replace the chloromethoxy methyl and one chlorine.
  • Properties : Nitro group increases acidity (pKa ~8.5 vs. ~10 for the target compound) and directs electrophilic substitution to the ortho/para positions. Methoxy group provides moderate solubility in alcohols .
  • Applications : Precursor in dye synthesis and explosives.

Physicochemical and Reactivity Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) log P Key Reactivity
Target Compound C8H7Cl3O ~216 -Cl, -Cl, -CH2OCH2Cl ~245 (estimated) ~2.8 Nucleophilic substitution at chloromethoxy methyl group; electrophilic at meta
1,3-Dichloro-5-(chloromethyl)benzene C7H5Cl3 195.47 -Cl, -Cl, -CH2Cl 210–215 3.1 SN2 reactions at -CH2Cl; free radical halogenation
1,3-Dichloro-5-(trifluoromethyl)benzene C7H3Cl2F3 213.00 -Cl, -Cl, -CF3 165–168 3.5 Electrophilic substitution at para; resistance to oxidation

Biological Activity

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene, also known as 3,5-dichlorobenzyl chloride, is a chlorinated aromatic compound with significant industrial applications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the available literature on the biological effects of this compound, including toxicity, pharmacological properties, and potential applications.

  • Molecular Formula : C₇H₅Cl₃
  • Molecular Weight : 195.474 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 248.3 °C
  • Melting Point : 35 °C
  • Flash Point : 158 °C

Toxicological Profile

This compound exhibits several toxicological effects:

  • Skin and Eye Irritation : The compound can cause severe burns upon contact with skin or eyes .
  • Inhalation Risks : Inhalation may lead to chemical burns in the respiratory tract, indicating a need for caution in occupational settings .
  • Gastrointestinal Effects : Ingestion can result in gastrointestinal tract burns .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antibacterial efficacy of chlorinated derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results for compounds with similar chlorinated structures .
  • Potential Antifungal Activity : Some derivatives have shown antifungal properties against Candida albicans, indicating that further exploration of this compound's derivatives could yield useful antimicrobial agents .

Table of Related Compounds and Their Biological Activities

Compound NameAntibacterial Activity (MIC μg/ml)Antifungal Activity (MIC μg/ml)
Benzimidazole Derivative 150Not tested
Benzimidazole Derivative 262.5250
Benzimidazole Derivative 312.5Not tested
Related Chlorinated Compound<10<50

Regulatory Considerations

The compound is not currently listed as a carcinogen by major health organizations such as ACGIH or IARC . However, due to its toxicological profile, it falls under scrutiny for environmental and health safety regulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dichloro-5-[(chloromethoxy)methyl]benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 3,5-dichlorobenzyl chloride and chloromethyl methyl ether under reflux with a base (e.g., K₂CO₃) to stabilize intermediates. Evidence suggests yields are sensitive to solvent polarity and temperature control . Alternative approaches, such as Lewis acid-catalyzed chloromethylation (e.g., ZnCl₂ in HCl), may introduce competing side reactions, requiring purification via column chromatography (ethyl acetate/hexane) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : X-ray crystallography (via CCDC deposition ) and spectroscopic techniques (¹H/¹³C NMR, MS) are critical. For example, ¹H NMR peaks for the chloromethoxy methyl group typically appear at δ 4.5–5.0 ppm, while aromatic protons resonate at δ 7.2–7.8 ppm. Discrepancies in coupling constants or integration ratios may indicate impurities or isomerization .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Data : The compound is a solid at room temperature (mp ~35–37°C) with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Hydrolytic stability is limited under alkaline conditions due to the labile chloromethoxy group, necessitating anhydrous storage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

  • Methodology : Density Functional Theory (DFT) simulations can assess the electrophilic reactivity of the chlorinated benzene ring and the chloromethoxy group’s steric effects. For instance, conflicting NMR data on regioselectivity in substitution reactions may arise from solvent-dependent transition states, which DFT can model using solvation parameters .

Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?

  • Methodology : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires precise control of ligand ratios (e.g., PPh₃ vs. XPhos) to avoid homeocoupling. GC-MS monitoring can detect biphenyl byproducts, while additives like TBAB improve phase transfer in biphasic systems .

Q. How does the compound’s electronic structure influence its interaction with biological targets?

  • Methodology : Electrostatic potential maps (derived from crystallographic data ) reveal electron-deficient regions at chlorine substituents, favoring π-π stacking with aromatic residues in enzymes. In vitro assays (e.g., MIC testing against S. aureus) should correlate antibacterial activity with substituent electronegativity .

Q. What analytical techniques resolve discrepancies in oxidation state determination?

  • Methodology : Conflicting XPS data on sulfur oxidation in sulfoxide derivatives (e.g., sulfinyl vs. sulfonyl) can be addressed via comparative TLC (silica gel, Rf ~0.3–0.5) and HRMS to confirm molecular ions (e.g., [M+H]⁺ at m/z 271.48) .

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